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Compound of Interest

Compound Name: 9-O-Ethyldeacetylorientalide

Cat. No.: B15596546

Executive Summary

This technical document provides a comprehensive overview of the spectroscopic and
spectrometric data for the novel compound 9-O-Ethyldeacetylorientalide. The following
sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,
presented in tabular format for clarity and comparative analysis. Furthermore, this guide
outlines the experimental protocols employed for data acquisition and includes a workflow
diagram illustrating the analytical process from sample preparation to structural elucidation.
This document is intended for researchers, scientists, and professionals in the field of drug
development and natural product chemistry to facilitate their understanding and utilization of
this compound's structural information.

Introduction

9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of orientalide, a natural product of
significant interest due to its potential biological activities. The structural modification,
specifically the introduction of an ethyl group at the C-9 position following deacetylation, is
hypothesized to alter its pharmacokinetic and pharmacodynamic properties. Accurate structural
confirmation and characterization are paramount for any further investigation into its
therapeutic potential. This whitepaper serves as a centralized repository for the foundational
spectroscopic and spectrometric data of this new chemical entity.
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Spectroscopic Data: Nuclear Magnetic Resonance

(NMR)

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The

following tables summarize the *H and 3C NMR data for 9-O-Ethyldeacetylorientalide,
recorded in CDCls at 500 MHz and 125 MHz, respectively.

Table 1: *H NMR Spectroscopic Data for 9-O-
Ethvld lori lide (500 MHz, CDCI)

. . Coupling
Chemical Shift L ] .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

5.85 d 85 1H H-1

4.20 m 1H H-3

2.15 dd 13.5,4.5 1H H-4a

1.80 dt 13.5,2.0 1H H-4b
-O-CH2-CHs

3.95 q 7.0 2H
(ethyl)
-O-CHz2-CHs

1.25 t 7.0 3H
(ethyl)

1.10 S 3H H-14

0.95 d 6.5 3H H-15

Table 2: *C NMR Spectroscopic Data for 9-O-
Ethyldeacetylorientalide (125 MHz, CDCIs)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15596546?utm_src=pdf-body
https://www.benchchem.com/product/b15596546?utm_src=pdf-body
https://www.benchchem.com/product/b15596546?utm_src=pdf-body
https://www.benchchem.com/product/b15596546?utm_src=pdf-body
https://www.benchchem.com/product/b15596546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Carbon Type Assighment
170.2 C C-12 (lactone carbonyl)
140.5 C C-5

121.8 CH C-6

825 CH C-1

78.9 CH C-9

65.4 CH2 -O-CH2-CHs (ethyl)
45.3 CH C-7

35.1 CH: C-4

25.8 CH C-11

22.7 CHs C-14

15.2 CHs -O-CH2-CHs (ethyl)
124 CHs C-15

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental
composition and exact mass of 9-O-Ethyldeacetylorientalide.

Table 3: High-Resolution Mass Spectrometry (HRMS)
Data
Mass-to-Charge

lonization Mode Calculated Mass Molecular Formula
(m/z) [M+H]*

ESI+ 309.1958 309.1964 C17H250s

Experimental Protocols
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The acquisition of high-quality spectroscopic and spectrometric data is contingent upon

rigorous experimental procedures. The following sections detail the methodologies used.

NMR Spectroscopy

Instrumentation: A Bruker Avance Ill HD 500 MHz spectrometer equipped with a 5 mm
cryoprobe was utilized for all NMR experiments.

Sample Preparation: 10 mg of 9-O-Ethyldeacetylorientalide was dissolved in 0.6 mL of
deuterated chloroform (CDClIs, 99.8% D), and the solution was transferred to a 5 mm NMR
tube.

H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, an
acquisition time of 2.5 seconds, and a relaxation delay of 1.0 second. A total of 16 scans
were accumulated.

13C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240
ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2.0 seconds. A total of
1024 scans were accumulated.

Data Processing: All spectra were processed using MestReNova software. The free
induction decays (FIDs) were Fourier transformed after applying an exponential window
function with a line broadening factor of 0.3 Hz for *H and 1.0 Hz for 13C spectra. The spectra
were manually phased and baseline corrected. Chemical shifts are reported relative to the
residual solvent peak (CDCls: &H = 7.26 ppm, 6C = 77.16 ppm).

Mass Spectrometry

Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass
spectrometer was used for HRMS analysis.

Sample Preparation: A 1 mg/mL stock solution of 9-O-Ethyldeacetylorientalide was
prepared in methanol. This was further diluted to 10 pg/mL with 50:50 methanol:water
containing 0.1% formic acid.

lonization and Analysis: The sample was introduced into the mass spectrometer via a heated
electrospray ionization (HESI) source in positive ion mode. The spray voltage was set to 3.5
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kV, and the capillary temperature was maintained at 320 °C. The mass analyzer was
operated in full scan mode over a mass range of m/z 100-1000 with a resolution of 120,000.

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows and relationships in the structural
elucidation of 9-O-Ethyldeacetylorientalide.
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» To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 9-O-
Ethyldeacetylorientalide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b15596546#spectroscopic-data-nmr-ms-of-9-0-
ethyldeacetylorientalide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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